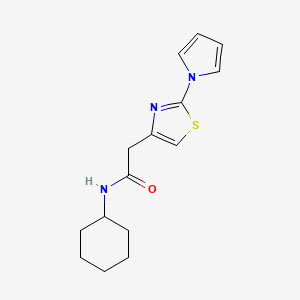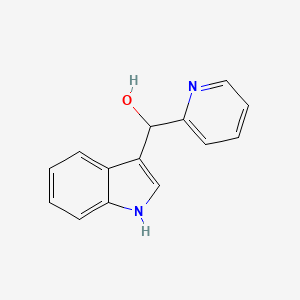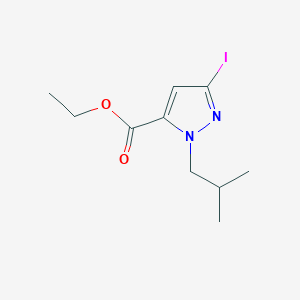
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound "2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-cyclohexylacetamide" belongs to a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry. Research in this area focuses on exploring the synthesis, molecular structure, reactivity, and properties of such compounds to harness their pharmacological potential.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves catalytic methods or green chemistry approaches. Rossi et al. (2014) discuss the synthesis of arylated heteroarenes, including pyrrole derivatives, via palladium-catalyzed direct C–H arylation, highlighting the method's versatility and applicability to biologically active compounds (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds containing pyrrole, thiazole, and acetamide groups is crucial for their biological activity. The structural analysis often focuses on identifying key features that contribute to their reactivity and interactions with biological targets. Paiardini et al. (2017) offer insights into the structural determinants of substrate specificity in pyridoxal 5'-phosphate-dependent enzymes, which could be relevant for understanding the activity of similar compounds (Paiardini et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis of Innovative Heterocycles
Research highlights the versatility of related compounds in synthesizing a broad range of heterocycles. For instance, the precursor "2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide" was utilized to create diverse structures like pyrroles, pyridines, and thiazoles, among others. These compounds were then assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, demonstrating the potential for agricultural applications (Fadda et al., 2017).
Antimicrobial Activity
Another study focused on the synthesis of new heterocycles incorporating antipyrine moiety, including pyrrole and thiazole derivatives. These newly synthesized compounds were tested and evaluated as antimicrobial agents, showcasing their potential in medical and pharmaceutical applications (Bondock et al., 2008).
Antitumor Activity
Compounds related to "2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-cyclohexylacetamide" have been explored for their antitumor properties. A novel series of arylazothiazoles and thiadiazoles, synthesized using a basic catalyst, showed promising anticancer activity against colon and liver carcinoma cell lines, highlighting their significance in developing new cancer treatments (Gomha et al., 2015).
Novel Compounds with Biological Activities
Research into the synthesis of various 6,5-heterocycles aimed at improving metabolic stability for applications in inhibiting enzymes relevant to disease pathways, such as phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) dual inhibitors. This work underscores the potential of these compounds in the development of new therapeutic agents (Stec et al., 2011).
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c19-14(16-12-6-2-1-3-7-12)10-13-11-20-15(17-13)18-8-4-5-9-18/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWHQOACAAHKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CSC(=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-cyclohexylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2484679.png)
![Tert-butyl 2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2484680.png)

![3,10-Dioxa-7-azaspiro[5.6]dodecane](/img/structure/B2484685.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2484693.png)

![(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2484695.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2484696.png)

![1-(2-Methoxy-5-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2484698.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2484701.png)